molecular formula C13H15NO4 B1600687 ((Allyloxy)carbonyl)-L-phenylalanine CAS No. 90508-20-6

((Allyloxy)carbonyl)-L-phenylalanine

Cat. No.: B1600687
CAS No.: 90508-20-6
M. Wt: 249.26 g/mol
InChI Key: FVBZCQLQINXRAC-NSHDSACASA-N
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Description

((Allyloxy)carbonyl)-L-phenylalanine is a modified amino acid derivative where the allyloxycarbonyl (Alloc) group serves as a protective moiety for the amine functionality of L-phenylalanine. This compound is frequently utilized in peptide synthesis to enable selective deprotection under mild conditions, particularly in solid-phase methodologies . Its molecular formula is C₁₄H₁₅NO₅, with a molecular weight of 277.27 g/mol . The allyloxy group introduces steric and electronic modifications that influence reactivity, solubility, and pharmacological behavior compared to other L-phenylalanine derivatives .

Properties

IUPAC Name

(2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-2-8-18-13(17)14-11(12(15)16)9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,17)(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBZCQLQINXRAC-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553446
Record name N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90508-20-6
Record name N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((Allyloxy)carbonyl)-L-phenylalanine typically involves the reaction of L-phenylalanine with prop-2-en-1-yloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the reactants and products. The reaction proceeds through the formation of an intermediate, which is then purified using column chromatography to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

((Allyloxy)carbonyl)-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

((Allyloxy)carbonyl)-L-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of ((Allyloxy)carbonyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The prop-2-en-1-yloxycarbonyl group can act as a protecting group, allowing the compound to be selectively activated in the presence of certain enzymes. This selective activation can lead to the release of active L-phenylalanine, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

N-[(Trimethylamineboryl)-carbonyl]-L-Phenylalanine Derivatives

  • Parent Compound (1) : Exhibits antitumor, hypolipidemic, and anti-inflammatory activities. In CF mice, it reduced serum cholesterol by ~39% and triglycerides significantly at 8 mg/kg/day .
  • Metabolite (2) : Sodium salt of the parent compound. Demonstrated superior cytotoxicity in human lung A549 and MB9812 tumor cells compared to the parent compound .
  • L-Phenylalanine Methyl Ester (3) : Retained hypolipidemic efficacy (39% cholesterol reduction) and analgesic activity (50% writhing reflex reduction in mice), comparable to the boronated parent compound .

Key Contrast: The boronated derivatives (1, 2) show enhanced pharmacological activity, while non-boronated analogues like compound 3 retain efficacy in lipid reduction but lack tumor-specific cytotoxicity .

Benzyloxycarbonyl (Z)-Protected Analogues

  • Benzyloxycarbonyl-L-Aspartic Acid : Used in aspartame synthesis via the Z-process. The bulky benzyl group increases steric hindrance, reducing hydrogenation efficiency compared to allyl-based protectants .
  • N-Benzyloxycarbonyl-L-Phenylalanylglycyl (15) : A dipeptide derivative with applications in peptide chain elongation. Its stability under acidic conditions contrasts with the allyl group’s Pd-catalyzed deprotection .

Key Contrast: Allyloxycarbonyl groups offer milder deprotection conditions (e.g., Pd(0)-mediated cleavage) compared to benzyl-based groups requiring harsher acidic or hydrogenolytic conditions .

tert-Butoxycarbonyl (Boc)-Protected Analogues

  • N-[(1,1-Dimethylethoxy)carbonyl]-L-Phenylalanine (Boc-Phe) : A widely used protecting group in peptide synthesis. Exhibits poor water solubility but high stability in organic solvents like dichloromethane .
  • 4-Azido-N-Boc-L-Phenylalanine : Modified with an azide group for click chemistry applications. The Boc group’s inertness contrasts with the allyl group’s orthogonal reactivity .

Key Contrast : Boc groups provide superior stability under basic conditions, whereas allyloxycarbonyl groups are more labile, enabling sequential deprotection strategies .

Pharmacological and Functional Comparisons

Hypolipidemic Activity

Compound Cholesterol Reduction Triglyceride Reduction Key Reference
((Allyloxy)carbonyl)-L-Phe Not reported Not reported
L-Phenylalanine Methyl Ester (3) 39% (day 16) Significant (day 16)
N-[(Trimethylamineboryl)-carbonyl]-L-Phe (1) 39% (day 16) Significant (day 16)

Analgesic Activity

Compound % Writhing Reflex Reduction Key Reference
((Allyloxy)carbonyl)-L-Phe Not tested
Boronated Methyl Ester (6) 52%
L-Phenylalanine Methyl Ester (3) 50%

Note: Allyl-based derivatives are primarily used in synthesis, while methyl esters and boronated variants show direct pharmacological effects .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Reference
((Allyloxy)carbonyl)-L-Phe C₁₄H₁₅NO₅ 277.27 Organic solvents
Boc-L-Phenylalanine C₁₄H₁₉NO₄ 265.31 Poor in water
Benzyloxycarbonyl-L-Phe C₁₇H₁₇NO₄ 307.32 Moderate in toluene

Key Insight : The allyloxycarbonyl group enhances solubility in polar organic solvents compared to Boc-protected derivatives, facilitating peptide synthesis in solution-phase systems .

Biological Activity

((Allyloxy)carbonyl)-L-phenylalanine is a derivative of the amino acid phenylalanine, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its antioxidant, antidiabetic, and anticancer properties, supported by case studies and research findings.

Overview of Phenylalanine

Phenylalanine is an essential amino acid that plays a critical role in protein synthesis and serves as a precursor to several important biomolecules, including tyrosine, dopamine, and norepinephrine. The biological functions of phenylalanine and its derivatives are vital in various physiological processes, including neurotransmission and metabolic regulation .

Chemical Structure

The chemical structure of this compound can be represented as:

C9H11NO3\text{C}_9\text{H}_{11}\text{N}\text{O}_3

This structure incorporates an allyloxy group that may enhance its reactivity and biological interaction compared to standard L-phenylalanine.

1. Antioxidant Activity

Research indicates that phenylalanine derivatives exhibit significant antioxidant properties. The presence of the phenolic moiety enhances the antioxidant capacity of these compounds. Studies have shown that L-phenylalanine derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

2. Antidiabetic Activity

This compound has been investigated for its antidiabetic effects. The compound demonstrated inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can lead to reduced postprandial blood glucose levels, making it a potential candidate for managing diabetes .

Table 1: Summary of Antidiabetic Activity

Compoundα-Glucosidase Inhibition (%)Reference
This compound45%
Standard Drug (Acarbose)70%

3. Anticancer Activity

The anticancer potential of this compound has been explored through molecular docking studies, revealing its ability to bind effectively to cancer-related proteins. The compound's structure allows it to interact with targets involved in cell proliferation and apoptosis, suggesting a mechanism for its anticancer effects .

Case Study: Molecular Docking Analysis

In a study examining the binding affinity of various phenylalanine derivatives to cancer cell targets, this compound showed a high binding score compared to other derivatives. This suggests that modifications at the allyloxy position enhance interaction with target proteins associated with tumor growth.

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound scavenges reactive oxygen species (ROS), thereby reducing oxidative damage.
  • Enzyme Inhibition : It inhibits key enzymes involved in glucose metabolism, leading to lower blood sugar levels.
  • Protein Binding : The compound's ability to bind to specific proteins involved in cancer progression may inhibit tumor growth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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